molecular formula C25H30N4O5S B12468978 3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No.: B12468978
M. Wt: 498.6 g/mol
InChI Key: GOPKCNUKLPWBNO-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide is a complex organic compound that features multiple functional groups, including a sulfonamide, a pyrazole, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the azepane and sulfonamide groups. Common reagents and conditions might include:

    Pyrazole formation: Using hydrazine and diketones under acidic or basic conditions.

    Azepane introduction: Through nucleophilic substitution or ring-closing reactions.

    Sulfonamide formation: By reacting sulfonyl chlorides with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Pyrazoles: Compounds with pyrazole rings, like celecoxib.

    Azepanes: Compounds containing azepane rings, such as azepane itself.

Uniqueness

The uniqueness of 3-(azepan-1-ylcarbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide lies in its combination of functional groups, which may confer unique chemical properties and biological activities not found in simpler analogs.

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C25H30N4O5S/c1-18-23(25(31)29(27(18)2)19-11-7-6-8-12-19)26-35(32,33)20-13-14-22(34-3)21(17-20)24(30)28-15-9-4-5-10-16-28/h6-8,11-14,17,26H,4-5,9-10,15-16H2,1-3H3

InChI Key

GOPKCNUKLPWBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N4CCCCCC4

Origin of Product

United States

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